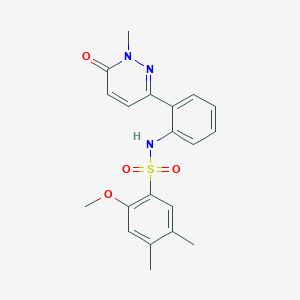

2-methoxy-4,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

The compound 2-methoxy-4,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a substituted pyridazinone core and a benzenesulfonamide moiety.

Structural characterization of such molecules typically involves X-ray crystallography using software like SHELX or visualization tools like WinGX/ORTEP . For example, SHELXL is widely used for refining small-molecule structures, while WinGX facilitates data processing and visualization .

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-11-18(27-4)19(12-14(13)2)28(25,26)22-17-8-6-5-7-15(17)16-9-10-20(24)23(3)21-16/h5-12,22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENUCNJUGSKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives similar to the compound . For instance, a study demonstrated that compounds with a sulfonamide moiety exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 32 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Research indicated that specific compounds showed a notable reduction in inflammatory markers in vitro and in vivo models . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances anti-inflammatory efficacy.

Anticancer Activity

Research has shown that compounds containing the sulfonamide group possess anticancer properties. A study reported that certain derivatives demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Compound D |

| PC-3 (Prostate Cancer) | 20 | Compound E |

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of synthesized sulfonamide derivatives, researchers found that one derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of a related sulfonamide compound demonstrated significant inhibition of TNF-alpha production in macrophages. This finding suggests potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It functions primarily through the inhibition of specific proteins involved in cancer cell proliferation and survival.

Key Findings :

- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells .

Case Study :

A study conducted on various cancer cell lines demonstrated an IC50 value of less than 100 nM for MDM2 inhibition, indicating a strong binding affinity and potential therapeutic application in oncology .

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Insights :

Studies have indicated that this compound exhibits moderate to high efficacy against specific strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibitory potential, particularly against enzymes related to metabolic disorders such as diabetes.

α-Glucosidase Inhibition

Research has highlighted its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition can aid in managing blood glucose levels in diabetic patients.

| Enzyme | Inhibition Type | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| α-Glucosidase | Competitive Inhibitor | 10 | Potential use in Type 2 Diabetes Mellitus management |

Synthesis and Structural Modifications

The synthesis of this compound involves several steps starting from readily available precursors. Modifications to its structure have been explored to enhance its biological activity and reduce toxicity.

Synthetic Pathway

- Starting Materials : The synthesis begins with the reaction of substituted phenylsulfonamides with appropriate amines.

- Reagents Used : Common reagents include sulfonyl chlorides and various coupling agents.

- Yield Optimization : Adjustments in reaction conditions (temperature, solvent, time) are critical for maximizing yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general methodologies for comparing sulfonamide derivatives can be inferred:

Structural Analogues

A structurally related compound, 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), is documented in . While distinct in its substitution pattern (e.g., benzodioxin and dimethylaminomethyl groups), it shares a methoxy-pyridinamine scaffold. Key differences include:

- Core Heterocycle: The target compound has a dihydropyridazinone core, whereas the analogue in uses a pyridine ring.

- Substituents: The target molecule includes a benzenesulfonamide group, while the analogue features a benzodioxin and dimethylaminomethylphenyl group.

Hypothetical Comparison Table

Key Challenges in Comparison

Data Availability : Neither compound’s pharmacological or structural data is provided, making direct comparisons speculative.

Research Findings and Limitations

The absence of experimental data in the provided evidence precludes a rigorous comparison. For example:

Q & A

Q. How to design longitudinal studies assessing chronic toxicity in model organisms?

- Methodological Answer :

- Split-plot designs : Assign treatment groups to rootstocks or trellis systems with randomized blocks to control environmental variability .

- Endpoints : Measure biomarkers (e.g., oxidative stress via DPPH scavenging) and histopathological changes.

- Statistical models : Use mixed-effects models to account for temporal autocorrelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.